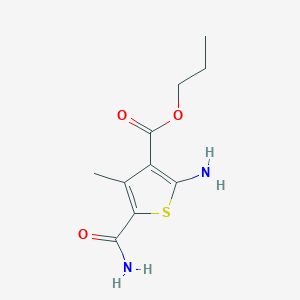

Propyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate

描述

属性

IUPAC Name |

propyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-3-4-15-10(14)6-5(2)7(8(11)13)16-9(6)12/h3-4,12H2,1-2H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHDSTJMBNLWNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(SC(=C1C)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Substrate Selection

The reaction involves:

-

Knoevenagel condensation between a ketone (e.g., 3-pentanone) and cyanoacetate to form an α,β-unsaturated nitrile.

-

Cyclization with sulfur to yield the thiophene core.

To incorporate the 5-carbamoyl group, cyanoacetamide may replace cyanoacetate, introducing a carbamoyl moiety at position 5 after hydrolysis. For example:

Subsequent esterification with propanol under acidic conditions (e.g., ) would yield the propyl ester.

Table 1: Hypothetical Gewald Reaction Conditions

| Component | Role | Quantity (mmol) | Conditions |

|---|---|---|---|

| 3-Pentanone | Ketone substrate | 10.0 | Reflux, 120°C |

| Cyanoacetamide | Nitrile source | 10.0 | Ethanol solvent |

| Sulfur | Cyclizing agent | 12.0 | 6 hours |

| Diethylamine | Base catalyst | 15.0 | Nitrogen atmosphere |

Post-Functionalization of Preformed Thiophene Intermediates

An alternative approach involves modifying a preassembled thiophene scaffold. For instance, 2-amino-4-methylthiophene-3-carboxylic acid could serve as a precursor, with subsequent steps introducing the carbamoyl and propyl ester groups.

Carbamoylation at Position 5

Introducing the carbamoyl group requires electrophilic substitution or nucleophilic displacement. A directed ortho-metalation strategy using lithium diisopropylamide (LDA) could deprotonate position 5, enabling reaction with chlorosulfonyl isocyanate (CSI) to form the carbamoyl group:

Esterification to Propyl Ester

The carboxylic acid at position 3 undergoes esterification with propanol via Fischer esterification (acid-catalyzed) or Steglich esterification (using dicyclohexylcarbodiimide, DCC):

Table 2: Esterification Optimization Parameters

| Parameter | Fischer Esterification | Steglich Esterification |

|---|---|---|

| Catalyst | DCC, DMAP | |

| Temperature | 80–100°C | 25°C (room temp) |

| Reaction Time | 6–12 hours | 2–4 hours |

| Yield (Analogous) | 60–75% | 85–90% |

Alternative Route: Multicomponent Reactions

Multicomponent reactions (MCRs) offer a streamlined pathway by combining ketones, nitriles, and sulfur in one pot. For example, a modified Hantzsch thiophene synthesis could concurrently introduce methyl, amino, and carbamoyl groups.

Mechanistic Considerations

The Hantzsch thiophene synthesis typically employs diketones, but substituting a ketone-carboxamide hybrid might enable simultaneous incorporation of the carbamoyl group. However, regioselectivity challenges may arise, necessitating careful optimization of stoichiometry and catalysts.

Challenges and Optimization Strategies

-

Regioselectivity : Ensuring correct positioning of the carbamoyl group (C5) and methyl group (C4) requires precise control of reaction conditions.

-

Purification : The compound’s polarity () suggests moderate solubility in organic solvents, complicating chromatographic separation.

-

Safety : Thiocarbohydrazide, a potential intermediate, is explosive, necessitating low-temperature protocols and inert atmospheres.

Physicochemical Properties and Validation

Key properties from experimental data:

-

Density :

-

Boiling Point :

-

pKa :

These values align with thiophene derivatives, supporting the plausibility of proposed synthetic routes.

化学反应分析

Types of Reactions

Propyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbamoyl group to an amine.

Substitution: Nucleophilic substitution reactions can replace the amino or ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

Propyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that enhance biological activity, making it a candidate for developing drugs targeting specific diseases. For instance, compounds derived from this structure have shown promise in inhibiting specific enzymes involved in cancer progression and cardiovascular diseases .

Case Study: Anticancer Activity

Research has demonstrated that derivatives of thiophene compounds exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated the anticancer properties of synthesized compounds similar to this compound, showing IC50 values ranging from 1.18 to 16.12 µM against breast and liver cancer cells . These findings highlight the potential of this compound in cancer therapeutics.

Materials Science

Organic Semiconductors

The unique electronic properties of this compound make it suitable for applications in materials science, particularly in the development of organic semiconductors. Its ability to form stable thin films is advantageous for electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Biological Studies

Molecular Probes

This compound can function as a molecular probe to study biological processes at the molecular level. Its interaction with specific enzymes and receptors can be investigated to understand its role in metabolic pathways and disease mechanisms. Preliminary studies suggest that it may modulate enzyme activity, impacting cellular functions .

Table 1: Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Thiophene ring, carbamoyl group | Anticancer activity |

| Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate | Methyl substitution | Antimicrobial properties |

| Ethyl 2-amino-5-(phenylcarbamoyl)-4-methylthiophene-3-carboxylate | Phenyl group | Anti-inflammatory effects |

Table 2: Case Study Results on Anticancer Activity

| Cell Line | IC50 Value (µM) | Compound Tested |

|---|---|---|

| MCF-7 (Breast) | 1.18 - 11.32 | Derivatives of Propyl Compound |

| HepG2 (Liver) | 1.91 - 9.81 | Similar Thiophene Derivatives |

| HeLa (Cervical) | 1.96 - 13.16 | Related Thiophene Compounds |

作用机制

The mechanism of action of Propyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Target Compound: Propyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate

- Core structure: Monocyclic thiophene.

- Substituents: Position 2: Amino (-NH₂). Position 5: Carbamoyl (-CONH₂). Position 4: Methyl (-CH₃). Position 3: Propyl ester (-COOCH₂CH₂CH₃).

Compound A: 2-Ethyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate

- Molecular formula : C₁₀H₁₄N₂O₃S (same as target compound).

- Core structure: Monocyclic thiophene.

- Substituents: Position 2: Ethyl ester (-COOCH₂CH₃). Position 4: Propyl ester (-COOCH₂CH₂CH₃). Position 5: Amino (-NH₂). Position 3: Methyl (-CH₃).

Compound B: Propyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Core structure : Bicyclic benzothiophene (fused benzene and thiophene rings).

- Substituents: Position 2: Amino (-NH₂). Position 3: Propyl ester (-COOCH₂CH₂CH₃).

- Key difference: The benzothiophene core introduces extended π-conjugation, which may enhance thermal stability and electronic properties compared to monocyclic thiophenes .

Physical and Chemical Properties

- Reactivity: The carbamoyl group in the target compound is prone to hydrolysis under acidic/basic conditions, whereas ester groups (Compound A) hydrolyze more readily. The benzothiophene core (Compound B) may exhibit greater aromatic stability, resisting electrophilic substitution compared to monocyclic thiophenes.

生物活性

Propyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate is a synthetic compound belonging to the thiophene family, characterized by its unique molecular structure that includes an amino group, a carbamoyl group, and a carboxylate moiety. This compound has garnered attention in various fields of research due to its potential biological activities and applications.

The molecular formula of this compound is with a molecular weight of 242.29 g/mol. The compound features several functional groups that contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C10 H14 N2 O3 S |

| Molecular Weight | 242.29 g/mol |

| LogP | 1.0623 |

| Polar Surface Area | 76.621 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 4 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activity. The compound's amino and thiophene structures are crucial for these interactions, allowing it to participate in various biochemical pathways.

- Enzyme Interactions : The compound can inhibit or activate specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Binding : It may bind to cellular receptors, influencing signaling pathways that regulate cell growth and differentiation.

Research Findings

Recent studies have explored the pharmacological potential of this compound, particularly in cancer research:

- In Vitro Studies : The compound has shown promising results in inhibiting cancer cell proliferation through mechanisms involving the disruption of mitotic processes. For instance, compounds structurally similar to this compound have been reported to induce multipolarity in centrosome-amplified cancer cells, leading to cell death due to aberrant division patterns .

- Stability and Bioavailability : A study indicated that the compound has an estimated half-life of 215 minutes in plasma stability assays, suggesting that it may have favorable pharmacokinetic properties for therapeutic applications .

Case Studies

- Cancer Cell Line Studies : In a study focusing on centrosome amplification in cancer cells, researchers treated human cancer cell lines with derivatives of thiophene compounds similar to this compound. The results demonstrated significant inhibition of cell viability and induction of multipolar mitotic spindles, confirming the potential anti-cancer properties of these compounds .

- Biochemical Assays : High-throughput screening assays have been employed to evaluate the inhibitory effects of this compound on specific kinases involved in mitosis. Results indicated competitive inhibition with respect to ATP, highlighting its potential as a lead compound for drug development targeting mitotic kinesins .

常见问题

Q. What experimental design methodologies are recommended for optimizing the synthesis of propyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate?

The Box–Behnken design, implemented via Design-Expert software (version 9.0.1), is a robust statistical approach for optimizing reaction parameters. This method evaluates interactions between independent variables (e.g., reagent stoichiometry, temperature) and dependent outcomes (e.g., yield, purity). A 2³ factorial design can systematically assess the impact of factors like catalyst concentration and reaction time on critical outputs such as entrapment efficiency and particle size . For example, refluxing in 2-propanol for extended durations (e.g., 24 hours) followed by recrystallization is a common purification step for analogous thiophene derivatives .

Q. How can the molecular structure and purity of this compound be validated?

Key techniques include:

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (C₁₁H₁₃N₃O₃S, MW 247.28) and isotopic patterns.

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., methyl, carbamoyl groups) and assess purity (>95%) .

- X-ray Crystallography : For unambiguous structural confirmation, refine single-crystal data using SHELXL-2018/3, with hydrogen atoms placed geometrically and non-H atoms modeled anisotropically .

Q. What computational tools are suitable for preliminary molecular modeling of this compound?

- SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement of crystallographic data .

- WinGX/ORTEP : Visualize anisotropic displacement parameters and generate publication-quality molecular diagrams .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using CrystalExplorer, referencing CIF files generated from diffraction experiments .

Advanced Research Questions

Q. How can contradictions in crystallographic data for thiophene derivatives be resolved?

Discrepancies in bond lengths or angles may arise from differences in crystal packing or refinement protocols. To address this:

- Cross-validate datasets using independent software (e.g., SHELX vs. OLEX2) .

- Apply Hirshfeld surface analysis to identify environmental effects (e.g., solvent interactions) that distort geometry .

- Compare thermal ellipsoid magnitudes in ORTEP diagrams to assess positional uncertainty .

Q. What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?

- Accelerated Stability Testing : Incubate samples at 40°C/75% relative humidity for 6 months, monitoring degradation via HPLC.

- pH-Dependent Solubility Studies : Use shake-flask methods with buffered solutions (pH 1–13) to measure partition coefficients (logP) .

- Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds (e.g., >200°C for carbamoyl derivatives) .

Q. How can structure-activity relationships (SARs) be explored for this compound’s potential bioactivity?

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase enzymes), focusing on hydrogen-bonding interactions with the carbamoyl group.

- QSAR Modeling : Train models with descriptors like XLogP (calculated as ~4.0 for similar thiophenes) and topological polar surface area (89.8 Ų) to predict bioavailability .

- In Vitro Assays : Test against cell lines (e.g., MCF-7 for anticancer activity) using derivatives with modified substituents (e.g., methyl vs. ethyl groups) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。